2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
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Overview
Description
2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is a complex organic compound with a unique structure that includes methoxy, benzoxazole, and nitrophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines, followed by reduction of the resulting iminophenols . For example, a mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol can be stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The methoxy and nitrophenol groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium triacetoxyborohydride for reduction , and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield amines, while oxidation could produce various oxidized derivatives.
Scientific Research Applications
2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is unique due to the presence of both benzoxazole and nitrophenol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17N3O6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-methoxy-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C22H17N3O6/c1-29-17-5-3-4-13(9-17)22-24-18-10-15(6-7-19(18)31-22)23-12-14-8-16(25(27)28)11-20(30-2)21(14)26/h3-12,26H,1-2H3 |
InChI Key |
VZUYUZLVFLCDAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
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